N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine
Overview
Description
Scientific Research Applications
Polymerization Catalysts
N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine derivatives have been utilized in the synthesis and characterization of Zn(II) and Cu(II) complexes. These complexes, in turn, are employed as precatalysts for the polymerization of rac-lactide, yielding heterotactic polylactide. The copper (Cu) initiators showed superior catalytic activities and mediated stereoselective ring-opening polymerization (ROP) of rac-lactide, indicating a potential application in polymer chemistry (Kang, Cho, Nayab, & Jeong, 2019).
Synthesis of Analogs and Derivatives
The compound has been used in the synthesis of various analogs and derivatives. For example, it has been involved in the formation of N,N-dimethyl-N′-2-imidazolyl-N′-benzyl-1,2-ethanediamine, an analog of the carcinogenic antihistamine methapyrilene. This synthesis involves a multi-step reaction sequence, highlighting the compound's utility in complex organic syntheses (Compernolle & Castagnoli, 1982).
Coordination Chemistry
This compound derivatives have been applied in the study of coordination chemistry. For instance, they have been used in the synthesis of chiral C(2)-symmetric bisferrocenyldiamines and their subsequent use in creating metal complexes. These complexes have shown catalytic activity towards asymmetric cyclopropanation of olefins and alkyl diazoacetates (Song et al., 1999).
Spectroscopy and Structural Analysis
The derivatives of this compound have been important in spectroscopic studies and structural analysis. For example, its derivatives have been used in studying the intramolecular aromatic-aromatic interaction in coordination spheres, significantly contributing to the understanding of molecular structures and interactions (Goto et al., 2000).
Properties
IUPAC Name |
N',N'-diethyl-N-[[4-(2-methoxyethoxy)phenyl]methyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-4-18(5-2)11-10-17-14-15-6-8-16(9-7-15)20-13-12-19-3/h6-9,17H,4-5,10-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMGVVNYPZQHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=C(C=C1)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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